molecular formula C21H20N2OS3 B1682838 SW033291 CAS No. 459147-39-8

SW033291

Cat. No.: B1682838
CAS No.: 459147-39-8
M. Wt: 412.6 g/mol
InChI Key: LCYAYKSMOVLVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SW033291 is a small-molecule inhibitor that targets the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the degradation of prostaglandin E2, a lipid mediator involved in various physiological processes such as inflammation, tissue regeneration, and immune responses. By inhibiting 15-hydroxyprostaglandin dehydrogenase, this compound elevates the levels of prostaglandin E2, thereby enhancing its beneficial effects in various tissues .

Mechanism of Action

Target of Action

The primary target of 2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine, also known as SW033291, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the inactivation of prostaglandin E2 (PGE2) .

Mode of Action

This compound acts as a small-molecule inhibitor that targets 15-PGDH . By inhibiting 15-PGDH, this compound elevates the production of PGE2 . This increase in PGE2 production has been shown to accelerate the recovery and potentiate the regeneration of multiple tissues, including bone, liver, and colon .

Biochemical Pathways

The action of this compound affects the PI3K/Akt pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In the context of muscle-derived stem cells (MDSCs), this compound enhances myogenic differentiation and myotube formation by upregulating a series of myogenic markers . This suggests that the PI3K/Akt pathway plays a crucial role in the mechanism underlying the promotive effects of this compound .

Pharmacokinetics

Additionally, a study has laid the foundation for the development of a sustained release platform for the delivery of this compound , which could potentially enhance its bioavailability and therapeutic efficacy.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the production of PGE2 by MDSCs . It also enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . These actions result in the potentiation of tissue regeneration, including the bone, liver, and colon .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of muscle regeneration, the incorporation of this compound with MDSCs in a fibrin gel has been used to repair large skeletal muscle defects . The addition of this compound significantly promoted myofiber formation within the defect region with a mild immune response, less fibrosis, and sufficient vascularization . This suggests that the local tissue environment can influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

SW033291 has been shown to interact with the enzyme 15-PGDH . The compound binds to 15-PGDH in a non-competitive manner, with an IC50 and Ki app of 1.5 nM and 0.1 nM respectively . This interaction results in a decrease in the enzymatic activity of 15-PGDH by 85% .

Cellular Effects

In vitro studies have shown that this compound enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . Additionally, the activation of the PI3K/Akt pathway was involved in the mechanism underlying these promotive effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 15-PGDH, leading to an increase in the levels of prostaglandin PGE2 in various tissues . This increase in PGE2 levels has been associated with enhanced tissue regeneration .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving muscle-derived stem cells, it was found that treatment with this compound significantly promoted the production of PGE2 by these cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant benefits. For example, in mice that received bone marrow transplants, treatment with this compound (10 mg/kg, intraperitoneal injection, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells .

Metabolic Pathways

Given its role as an inhibitor of 15-PGDH, it is likely that it impacts the metabolism of prostaglandins .

Transport and Distribution

Given its role in increasing PGE2 levels, it is likely that it is transported to sites where 15-PGDH is present .

Subcellular Localization

Given its role as an inhibitor of 15-PGDH, it is likely that it localizes to sites where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

SW033291 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SW033291 primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Major Products

The major products formed from these reactions include the oxidized and substituted derivatives of this compound, which retain the core structure of the compound .

Scientific Research Applications

Tissue Regeneration

Mechanisms of Action
SW033291 has been shown to enhance tissue repair and regeneration in various models. By inhibiting 15-PGDH, it increases levels of prostaglandin E2 (PGE2), which plays a crucial role in promoting tissue healing and regeneration. Studies indicate that this compound significantly accelerates recovery in contexts such as:

  • Bone Marrow Transplantation : In mice, this compound treatment improved recovery rates post-transplantation by enhancing tissue growth necessary for combating infections and bleeding .
  • Liver Regrowth : In models where a significant portion of the liver was surgically removed, this compound facilitated nearly double the normal regrowth rate, making it a promising candidate for patients with liver cancer .
  • Ulcerative Colitis : In preclinical studies, this compound healed colonic ulcers and alleviated symptoms of colitis, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Metabolic Disorders

Type 2 Diabetes Mellitus (T2DM)
Recent investigations have highlighted the potential of this compound in treating T2DM. In studies involving T2DM mouse models induced by high-fat diets and streptozotocin injections, this compound demonstrated several beneficial effects:

  • Weight Management : Treatment with this compound led to reductions in body weight and fat mass.
  • Improved Glucose Tolerance : It enhanced glucose tolerance and reduced fasting blood glucose levels .
  • Liver Health : The compound alleviated hepatic steatosis and inflammation, indicating its role in improving liver function in diabetic conditions .

Mechanistically, this compound was found to modulate key metabolic pathways related to steroid hormone biosynthesis and fatty acid metabolism. Specifically, it influenced the expression of genes associated with lipid metabolism, such as SREBP-1c and PPARα .

Drug Delivery Systems

Polymer Microparticle Formulations
Innovative approaches to enhance the delivery of this compound have been explored using polymer microparticles. Research indicates that combining this compound with cyclodextrin-based delivery systems can prolong its therapeutic effects while minimizing side effects:

  • Sustained Release : Microparticles loaded with this compound demonstrated prolonged drug release over one to two weeks, effectively maintaining therapeutic concentrations without frequent dosing .
  • Compatibility Studies : In silico studies showed high binding affinity between this compound and cyclodextrin, supporting the feasibility of this delivery method .

Data Summary

Application AreaKey FindingsPotential Impact
Tissue RegenerationAccelerates healing in bone marrow transplants; enhances liver regrowthImproved recovery rates post-surgery
Metabolic DisordersReduces weight; improves glucose tolerance; alleviates hepatic steatosisNovel therapeutic strategy for T2DM
Drug Delivery SystemsProlonged release from polymer microparticles; high binding affinityEnhanced efficacy and reduced side effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SW033291 is unique in its high affinity and specificity for 15-hydroxyprostaglandin dehydrogenase, with a dissociation constant of 0.1 nM. This high specificity makes it a valuable tool for studying the role of prostaglandin E2 in various physiological and pathological processes .

Biological Activity

SW033291 is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolism of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound significantly increases the levels of PGE2, which has been linked to various biological activities, including tissue regeneration, hematopoiesis, and muscle differentiation.

This compound inhibits 15-PGDH with a high affinity (Ki = 0.1 nM), leading to elevated PGE2 levels in various tissues, including bone marrow and liver. This increase in PGE2 is associated with enhanced cellular processes such as proliferation and differentiation in multiple cell types.

Effects on Tissue Regeneration

  • Hematopoiesis : In studies involving mice subjected to lethal radiation followed by bone marrow transplants, the administration of this compound resulted in a significant acceleration of hematopoietic recovery. Mice treated with this compound recovered normal blood counts six days faster than untreated controls, with improved recovery of neutrophils, platelets, and red blood cells .
  • Colonic Repair : In models of ulcerative colitis, this compound demonstrated remarkable efficacy in healing colonic ulcers and alleviating symptoms. The compound facilitated the regeneration of damaged intestinal tissues, showcasing its potential as a therapeutic agent for gastrointestinal disorders .
  • Liver Regeneration : In partial hepatectomy models, this compound accelerated liver regrowth nearly twice as fast as observed without treatment. This property suggests its utility in surgical contexts where rapid liver regeneration is critical .
  • Muscle Regeneration : Research indicates that this compound promotes myogenic differentiation in muscle-derived stem cells (MDSCs). When combined with MDSCs in a fibrin gel matrix, it significantly enhanced myofiber formation and reduced fibrosis in muscle defect models .

Summary of Research Findings

Study FocusKey Findings
HematopoiesisAccelerated recovery of blood cell counts post-bone marrow transplant; improved neutrophil and platelet recovery .
Colonic HealthHealed colonic ulcers in ulcerative colitis models; reduced symptoms effectively .
Liver RegenerationEnhanced liver regrowth post-surgery; potential for use in high-risk surgical patients .
Muscle RepairPromoted differentiation and repair in muscle-derived stem cells; reduced fibrosis and improved vascularization .

Radiation-Induced Bone Marrow Failure

In a collaborative study at Case Western Reserve University, researchers observed that mice treated with this compound after receiving lethal radiation doses exhibited enhanced survival rates and faster hematological recovery compared to untreated mice. This study highlighted the compound's potential to mitigate the effects of radiation therapy by promoting rapid recovery of bone marrow function .

Ulcerative Colitis Model

In experiments conducted on mice with induced ulcerative colitis, treatment with this compound led to significant healing of intestinal lesions and restoration of normal bowel function. The results suggested that increasing PGE2 levels could be a viable strategy for treating inflammatory bowel diseases .

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans for conditions such as inflammatory bowel disease, liver disease, and post-radiation recovery.
  • Mechanistic Studies : Further exploration into the molecular pathways activated by PGE2 elevation due to 15-PGDH inhibition could unveil additional therapeutic targets.
  • Combination Therapies : Investigating the effects of this compound in combination with other treatments could enhance its therapeutic potential across various medical conditions.

Properties

IUPAC Name

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYAYKSMOVLVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459147-39-8
Record name 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.